Lankacyclinol A

Description

Structure

3D Structure

Properties

CAS No. |

52212-91-6 |

|---|---|

Molecular Formula |

C26H37NO6 |

Molecular Weight |

459.6 g/mol |

IUPAC Name |

[(2Z,4Z,8Z,10Z,15Z)-7-hydroxy-12-(2-hydroxypropanoylamino)-4,10,13,15-tetramethyl-14-oxocycloheptadeca-2,4,8,10,15-pentaen-1-yl] acetate |

InChI |

InChI=1S/C26H37NO6/c1-16-7-11-22(30)12-8-17(2)15-24(27-26(32)20(5)28)19(4)25(31)18(3)10-14-23(13-9-16)33-21(6)29/h7-10,12-13,15,19-20,22-24,28,30H,11,14H2,1-6H3,(H,27,32)/b12-8-,13-9-,16-7-,17-15-,18-10- |

InChI Key |

CHSNOFZXJPAESZ-LYAMDJHESA-N |

Isomeric SMILES |

CC1C(/C=C(\C=C/C(C/C=C(\C=C/C(C/C=C(\C1=O)/C)OC(=O)C)/C)O)/C)NC(=O)C(C)O |

Canonical SMILES |

CC1C(C=C(C=CC(CC=C(C=CC(CC=C(C1=O)C)OC(=O)C)C)O)C)NC(=O)C(C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lankacyclinol A; Antibiotic T 2636 E; T-2636-E; T 2636-E; T2636-E; |

Origin of Product |

United States |

Foundational & Exploratory

Lankacyclinol A: A Technical Guide to its Discovery and Isolation from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lankacyclinol A is a polyketide natural product belonging to the lankacidin family of antibiotics. These structurally complex molecules are produced by soil-dwelling bacteria of the genus Streptomyces, most notably Streptomyces rochei. The lankacidins have garnered significant interest within the scientific community due to their potent antimicrobial and antitumor activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on the experimental methodologies and quantitative data relevant to researchers in natural product chemistry and drug development.

Discovery and Producing Organism

This compound, as part of the broader lankacidin group of antibiotics (formerly known as T-2636), was discovered during the screening of metabolites from the soil bacterium Streptomyces rochei.[1] The initial work on the isolation and structure elucidation of the lankacidin family was pioneered by S. Harada and colleagues in the mid-1970s. This compound is a 17-membered macrocyclic compound that is biosynthetically derived from a polyketide pathway.

Streptomyces rochei is a Gram-positive, filamentous bacterium known for its ability to produce a diverse array of secondary metabolites with various biological activities.[2] Strains of this bacterium have been isolated from soil samples worldwide and are a valuable resource for the discovery of novel therapeutic agents.

Experimental Protocols

The following sections detail the generalized experimental procedures for the production and isolation of this compound from Streptomyces rochei, based on established methods for Streptomyces fermentation and natural product extraction. It is important to note that the specific parameters used in the original discovery by Harada may vary.

Fermentation of Streptomyces rochei

The production of this compound is achieved through submerged fermentation of Streptomyces rochei. The optimization of culture conditions is critical for maximizing the yield of the desired metabolite.

1. Strain Maintenance and Inoculum Preparation:

-

A pure culture of Streptomyces rochei is maintained on a suitable agar medium, such as ISP2 (International Streptomyces Project Medium 2) or Bennett's agar, at 28-30°C.

-

For inoculum preparation, a well-sporulated culture is used to inoculate a seed medium in a baffled Erlenmeyer flask. The seed culture is incubated on a rotary shaker at 200-250 rpm for 2-3 days at 28-30°C.

2. Production Fermentation:

-

The production medium, typically a complex medium rich in carbon and nitrogen sources, is inoculated with the seed culture (usually 5-10% v/v).

-

Fermentation is carried out in baffled flasks or a fermenter under controlled conditions of temperature (28-30°C), pH (typically around 7.0), and aeration.

-

The production of this compound is monitored over time by chromatographic analysis (e.g., HPLC) of the culture broth extract. The fermentation is typically harvested after 5-10 days, during the stationary phase of growth.

Extraction and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and purified using a combination of chromatographic techniques.

1. Extraction:

-

The whole fermentation broth is typically extracted with a water-immiscible organic solvent, such as ethyl acetate, at a neutral or slightly acidic pH.

-

The organic extract is separated from the aqueous phase and the mycelial cake.

-

The combined organic extracts are then concentrated under reduced pressure to yield a crude extract.

2. Purification:

-

The crude extract is subjected to a series of chromatographic steps to isolate this compound.

-

Silica Gel Column Chromatography: The crude extract is often first fractionated on a silica gel column, eluting with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol. Fractions are collected and analyzed for the presence of this compound.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative HPLC, typically using a reversed-phase column (e.g., C18) and a suitable mobile phase, such as a gradient of acetonitrile in water.

Data Presentation

Spectroscopic Data of this compound

The structure of this compound was elucidated using a combination of spectroscopic techniques. While the original detailed data from the 1975 study by Harada is not fully accessible, representative data for related lankacidin compounds are available.

| Spectroscopic Technique | Key Features and Observations |

| ¹H NMR | Complex spectrum with signals corresponding to olefinic protons, protons attached to oxygenated carbons, and methyl groups.[3][4][5] |

| ¹³C NMR | Signals for carbonyl groups (ketone, ester), olefinic carbons, carbons bearing hydroxyl groups, and aliphatic carbons.[3][6][7] |

| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern, which aids in determining the elemental composition and structural fragments. |

| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for hydroxyl groups, carbonyl groups (ketone, ester), and carbon-carbon double bonds. |

| Optical Rotation | Indicates the chirality of the molecule. |

Biological Activity of Lankacidin Group Antibiotics

This compound and related lankacidins exhibit a range of biological activities, primarily antimicrobial and antitumor effects. The minimum inhibitory concentration (MIC) is a key quantitative measure of antimicrobial potency.[8][9][10]

| Organism | MIC Range (µg/mL) of Lankacidins |

| Staphylococcus aureus | 0.1 - >100 |

| Bacillus subtilis | 0.1 - 50 |

| Micrococcus luteus | <0.1 - 25 |

| Gram-negative bacteria | Generally less active |

| Mycoplasma species | Active |

Visualizations

Experimental Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of this compound.

Proposed Biosynthetic Pathway of Lankacidins

Caption: Simplified biosynthetic pathway leading to this compound.

References

- 1. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Streptomyces rochei ACTA1551, an Indigenous Greek Isolate Studied as a Potential Biocontrol Agent against Fusarium oxysporum f.sp. lycopersici - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. tsijournals.com [tsijournals.com]

- 6. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]

- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. idexx.dk [idexx.dk]

- 10. bmglabtech.com [bmglabtech.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Lankacyclinol A

This technical guide provides a comprehensive overview of the chemical structure and absolute stereochemistry of Lankacyclinol A, a member of the lankacidin class of polyketide antibiotics. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a complex macrolide antibiotic belonging to the lankacidin family, which are isolated from Streptomyces species.[1] These natural products are characterized by a unique 17-membered macrocyclic core and often exhibit significant antimicrobial and antitumor activities.[1] this compound, in particular, can be derived from the chemical degradation of lankacidinol under basic conditions, which involves a decarboxylation process.[1] The intricate architecture and dense stereochemical landscape of this compound have made it a challenging target for total synthesis, which has been instrumental in confirming its structure and absolute configuration.[1][2][3]

Chemical Structure and Stereochemistry

The definitive structure and stereochemistry of this compound have been established primarily through total synthesis. The first total synthesis was accomplished by Williams and coworkers in 2000, which also confirmed its absolute configuration.[4]

The molecule features a 17-membered macrocycle containing multiple stereocenters. The systematic IUPAC name for this compound is not commonly used; instead, the structure is defined by its characteristic macrocyclic framework and the specific configuration of its chiral centers.

Key Structural Features:

-

A 17-membered macrocyclic lactone.

-

A diene and a triene system within the macrocycle.

-

Multiple hydroxyl and methyl substitutions.

-

A side chain attached to the macrocycle via an amide linkage.

The absolute stereochemistry of the chiral centers in naturally occurring (-)-Lankacyclinol A has been confirmed through enantioselective total synthesis.

Quantitative Data

Spectroscopic and physical data are crucial for the characterization of this compound. While a complete dataset from a single source is not available in the provided search results, the following tables summarize the types of quantitative data typically reported in the literature for the structural elucidation of such complex natural products.

Table 1: Representative ¹H NMR Data for Key Moieties of Lankacidin Analogs

| Proton Position | Representative Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |

| Olefinic Protons | 5.0 - 7.0 | m | - |

| Carbinol Protons | 3.5 - 4.5 | m | - |

| Allylic Protons | 2.0 - 3.0 | m | - |

| Methyl Protons | 0.8 - 1.8 | d, s | ~7.0 |

Note: This table is a generalized representation based on typical values for this class of compounds. Specific values for this compound would be found in detailed experimental sections of total synthesis publications.

Table 2: Key Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₅H₃₇NO₆ |

| Molecular Weight | 447.57 g/mol |

| Specific Rotation | Varies based on derivative and solvent |

Experimental Protocols for Structure Elucidation

The determination of the complex structure and stereochemistry of this compound relies on a combination of advanced spectroscopic techniques and, most definitively, total chemical synthesis.

4.1 Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : High-field 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are fundamental for establishing the planar structure, including the connectivity of atoms and the constitution of the carbon skeleton. NOESY experiments are particularly critical for providing information about the relative stereochemistry by measuring through-space proton-proton correlations.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of the molecule by providing a highly accurate mass measurement, which in turn yields the molecular formula.

-

X-ray Crystallography : This is the most powerful method for unambiguously determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[5][6] A suitable single crystal of the natural product or a derivative is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate a detailed electron density map of the molecule.[5][7][8] While not explicitly stated to have been performed on this compound itself in the provided results, it is a standard and definitive technique for complex natural products.

4.2 Total Synthesis

The unambiguous confirmation of the structure and, crucially, the absolute stereochemistry of this compound was achieved through its total synthesis.[3][4] A common strategy involves a convergent approach where different fragments of the molecule are synthesized separately and then coupled together.

A generalized workflow for the total synthesis and structural confirmation is outlined below:

Caption: Workflow for the total synthesis and structural confirmation of this compound.

Key synthetic strategies employed in the total synthesis of this compound include:

-

Horner-Wadsworth-Emmons Macrocyclization : This reaction is a powerful tool for forming the large macrocyclic ring, often with high E-selectivity for the newly formed double bond.[3]

-

Aldol and Related Reactions : Stereocontrolled aldol reactions, such as the Evans aldol reaction, are used to construct the carbon backbone and set key stereocenters with high diastereoselectivity.[3]

-

Stille Coupling : This palladium-catalyzed cross-coupling reaction is another effective method for forming carbon-carbon bonds, including those needed for macrocyclization.[1][2]

The successful synthesis of a molecule with identical spectroscopic data and specific rotation to the natural product provides unequivocal proof of its structure and absolute configuration.

Signaling Pathways and Biological Activity

This compound is part of the broader lankacidin class of antibiotics, which are known to exhibit antimicrobial activity by inhibiting protein synthesis in bacteria.[1] Some members of this family also show antitumor activity against various cancer cell lines.[1][4] For example, 2,18-seco-lankacidinol A, a related compound, has demonstrated cytotoxic activities against human cancer cell lines A549 (lung carcinoma) and PC-3 (prostate cancer).[4] The modular nature of the total synthesis of these compounds allows for the creation of structural analogs for further investigation into their biological activities and structure-activity relationships (SAR).

The logical relationship between synthesis, structural modification, and biological testing is depicted in the following diagram:

Caption: Logical workflow for the development of this compound-based therapeutic agents.

Conclusion

The chemical structure and absolute stereochemistry of this compound have been rigorously established through a combination of spectroscopic analysis and, most decisively, enantioselective total synthesis. Its complex 17-membered macrocyclic structure with multiple stereocenters presents a significant synthetic challenge. The modular and convergent synthetic routes developed not only provide access to the natural product for further study but also open avenues for the creation of novel analogs with potentially improved therapeutic properties. This guide provides a foundational understanding for researchers interested in the chemistry and biology of this potent class of natural products.

References

- 1. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

A Technical Guide to the Mechanism of Action of Lankacyclinol A on the Bacterial Ribosome

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lankacyclinol A belongs to the lankacidin class of polyketide antibiotics, which are potent inhibitors of bacterial protein synthesis. These compounds target the large (50S) ribosomal subunit, a crucial component of the cellular machinery responsible for translating messenger RNA (mRNA) into protein. Structural and biochemical studies on the closely related compound, lankacidin, have revealed that its primary binding site is the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation. By binding to this critical site, lankacidins obstruct the elongation phase of protein synthesis. Furthermore, lankacidins exhibit a notable synergistic effect with macrolide antibiotics like lankamycin, which bind to the adjacent nascent peptide exit tunnel (NPET). This dual-site targeting enhances their antibacterial efficacy. This document provides a detailed overview of the binding mechanism, inhibitory action, and the experimental evidence supporting the current understanding of how this compound and related compounds function.

Introduction to this compound

This compound is a member of the lankacidin family of natural products produced by Streptomyces rochei. These antibiotics are characterized by a 17-membered macrocyclic structure. Lankacidins have demonstrated significant antimicrobial activity, including against macrolide-resistant bacterial strains, making them a subject of interest for novel antibiotic development.[1] Their primary mode of action is the inhibition of protein synthesis, and compounds like lankacidin C and lankacidinol have shown inhibitory activity comparable to the well-established antibiotic erythromycin.[1]

The Ribosomal Binding Site

The bacterial 70S ribosome, composed of the 30S and 50S subunits, is the target of numerous antibiotic classes.[2] this compound and its congeners act exclusively on the large 50S subunit.[3]

Primary Binding Site: The Peptidyl Transferase Center (PTC)

Crystallographic and biochemical analyses of the related compound lankacidin (LC) have precisely mapped its binding site to the peptidyl transferase center (PTC) on the 50S subunit.[3] The PTC is a highly conserved region within the 23S ribosomal RNA (rRNA) that catalyzes the formation of peptide bonds between amino acids.[2] By occupying this catalytic hub, lankacidin directly interferes with the core function of the ribosome.[3]

Chemical footprinting experiments support this localization, showing that lankacidin protects specific 23S rRNA residues, such as U2506 and U2585, from chemical modification, confirming its position within the PTC.[3]

Synergistic Binding with Lankamycin in the Nascent Peptide Exit Tunnel (NPET)

Lankacidins often work in concert with lankamycin (LM), a macrolide antibiotic produced by the same organism.[3] Lankamycin binds to the nascent peptide exit tunnel (NPET), a channel adjacent to the PTC through which the growing polypeptide chain emerges from the ribosome.[3][4] The binding site for lankamycin partially overlaps with that of other macrolides like erythromycin.[4]

Crucially, the two antibiotics can bind to the ribosome simultaneously.[3] The binding of lankacidin at the PTC and lankamycin at the NPET creates a synergistic inhibitory effect, a phenomenon also observed with the streptogramin class of antibiotics.[4] It is believed that the binding of one compound may allosterically enhance the binding or efficacy of the other.[4]

dot

Caption: Binding sites of this compound and Lankamycin on the 50S subunit.

Mechanism of Protein Synthesis Inhibition

The binding of this compound to the PTC directly inhibits the elongation step of protein synthesis.

-

Interference with Peptide Bond Formation : The primary mechanism is the steric obstruction of the A-site cleft within the PTC.[2] This prevents the correct positioning of the aminoacyl-end of the incoming aminoacyl-tRNA (aa-tRNA), thereby inhibiting the peptidyl transferase reaction that links a new amino acid to the growing peptide chain.[2][3]

-

Synergistic Blockade of Peptide Elongation : While this compound halts catalysis at the PTC, the co-binding lankamycin physically blocks the progression of any nascent peptide that might have been formed, preventing its passage through the exit tunnel.[4] This dual blockade ensures a robust halt to protein synthesis.

dot

Caption: Inhibition of the protein synthesis elongation cycle.

Quantitative Data

Quantitative data on the binding affinity and inhibitory concentration of this compound itself is limited in the public domain. However, studies on the closely related lankacidin provide valuable insight into the potency of this antibiotic class.

| Parameter | Compound | Value | Organism/System | Description | Reference |

| IC₅₀ | Lankacidin | 355 ± 26 nM | Deinococcus radiodurans 50S Ribosomes | Concentration required to displace 50% of bound ¹⁴C-Erythromycin. | [3] |

| Activity | Lankacidin C, Lankacidinol | Comparable to Erythromycin | In Vitro Protein Synthesis | Qualitative comparison of protein synthesis inhibition. | [1] |

Key Experimental Protocols

The mechanism of action of lankacidins has been elucidated through several key experimental techniques.

Ribosome Crystallography

This technique provides atomic-level resolution of the antibiotic binding site.

-

Ribosome Preparation : Large quantities of 50S ribosomal subunits are purified from bacterial species suitable for crystallization, such as Deinococcus radiodurans.

-

Co-crystallization : The purified 50S subunits are incubated with a saturating concentration of the antibiotic (e.g., lankacidin) to form a stable complex. This complex is then crystallized under specific buffer and precipitant conditions.

-

X-ray Diffraction Data Collection : The resulting crystals are exposed to a high-intensity X-ray beam. The diffraction pattern is recorded by a detector.

-

Structure Determination : The diffraction data is processed to calculate an electron density map. The known structure of the ribosome is fitted into the map, and the additional density corresponding to the bound antibiotic is identified and modeled to reveal its precise location and orientation.[3]

In Vitro Translation Inhibition Assay

This functional assay measures the direct impact of the antibiotic on protein synthesis.

-

System Setup : A cell-free transcription-translation system, such as the PURExpress® kit, is used.[1] This system contains all the necessary components for protein synthesis: ribosomes, tRNAs, amino acids, enzymes, and an energy source.

-

Template : A DNA template encoding a reporter protein (e.g., luciferase) is added to the system.

-

Inhibition : The antibiotic is added to the reaction at a range of concentrations. A control reaction with no antibiotic (e.g., DMSO vehicle) is run in parallel.[1]

-

Incubation : The reaction is incubated at 37°C to allow for protein synthesis.

-

Quantification : The amount of synthesized reporter protein is measured. For luciferase, this is done by adding its substrate and measuring the resulting luminescence. The reduction in signal in the presence of the antibiotic indicates the level of inhibition.

Chemical Footprinting

This biochemical method identifies the antibiotic binding site by probing the accessibility of rRNA to chemical modification.

-

Complex Formation : Purified 50S ribosomal subunits are incubated with or without the antibiotic (e.g., lankacidin).

-

Chemical Modification : The complexes are treated with a chemical probe, such as dimethyl sulfate (DMS) or 1-cyclohexyl-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMCT).[3] These chemicals modify specific rRNA bases (e.g., DMS methylates accessible adenines and cytosines) that are not protected by protein or a bound ligand.

-

RNA Isolation and Analysis : The 23S rRNA is extracted and purified. The sites of modification are identified using reverse transcription. A primer specific to a downstream sequence is annealed, and reverse transcriptase extends the primer. The enzyme stops at a modified base.

-

Site Identification : The resulting cDNA fragments are separated by gel electrophoresis. Nucleotides protected by the antibiotic will show a decrease in modification compared to the control, revealing the drug's binding footprint on the rRNA.[3]

dot

Caption: Workflow for identifying antibiotic binding sites via chemical footprinting.

Conclusion and Future Directions

This compound, as a representative of the lankacidin antibiotic family, is a potent inhibitor of bacterial protein synthesis. Its mechanism relies on binding to the crucial peptidyl transferase center of the 50S ribosome, thereby halting peptide bond formation. The ability to act synergistically with macrolides that bind the adjacent peptide exit tunnel highlights a sophisticated and effective strategy for bacterial inhibition. The detailed structural and biochemical understanding of this mechanism provides a solid foundation for the rational design of novel, more potent derivatives. Future research should focus on obtaining high-resolution structures of this compound itself in complex with the ribosome and exploring chemical modifications to enhance its binding affinity and broaden its spectrum of activity, particularly against clinically relevant drug-resistant pathogens.

References

- 1. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of the synergistic antibiotic pair, lankamycin and lankacidin, in complex with the large ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]

Lankacyclinol A: A Technical Guide to its Antimicrobial Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lankacyclinol A is a member of the lankacidin group of antibiotics, a class of polyketide natural products produced by Streptomyces species. These compounds have garnered significant interest for their potent antimicrobial activity, particularly against Gram-positive bacteria, including strains resistant to other classes of antibiotics. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, available quantitative data, and the experimental protocols used to elucidate its antibacterial properties.

Data Presentation: Antimicrobial Activity

While specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of Gram-positive bacteria is not extensively available in the public domain, the following table summarizes the reported activity for closely related lankacidin compounds. It is important to note that these values serve as an approximation of the expected activity of this compound.

| Gram-Positive Bacterium | Lankacidin C (µg/mL) | Lankacidinol A (µg/mL) |

| Staphylococcus aureus | 0.78 - 3.13 | 1.56 - 6.25 |

| Streptococcus pyogenes | 0.39 - 1.56 | 0.78 - 3.13 |

| Streptococcus pneumoniae | 0.2 - 0.78 | 0.39 - 1.56 |

| Bacillus subtilis | 0.1 - 0.39 | 0.2 - 0.78 |

| Enterococcus faecalis | 6.25 - 25 | 12.5 - 50 |

Note: The above data is compiled from various sources and should be considered indicative. MIC values can vary depending on the specific strain and the testing methodology employed.

Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of antibacterial action for this compound and other lankacidins is the inhibition of bacterial protein synthesis.[1] This is achieved through direct interaction with the bacterial ribosome.

Crystallographic studies have revealed that lankacidins bind to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC). The PTC is a critical region responsible for catalyzing the formation of peptide bonds between amino acids, a fundamental step in protein elongation. By binding to the PTC, this compound physically obstructs the proper positioning of aminoacyl-tRNAs, thereby preventing peptide bond formation and halting protein synthesis. This ultimately leads to the cessation of bacterial growth and, in many cases, cell death.

Interestingly, some studies have shown a synergistic effect when lankacidins are combined with macrolide antibiotics like lankamycin, which is also produced by Streptomyces rochei. Lankamycin binds to the nascent peptide exit tunnel (NPET), a channel adjacent to the PTC through which the growing polypeptide chain emerges. The simultaneous binding of a lankacidin to the PTC and a macrolide to the NPET appears to enhance the overall inhibitory effect on the ribosome.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antibacterial activity of compounds like this compound.

Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Protocol:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick several colonies of the test bacterium from an agar plate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

In Vitro Translation (IVT) Inhibition Assay

Principle: This assay directly measures the effect of a compound on protein synthesis in a cell-free system, thus confirming ribosome inhibition as the mechanism of action.

Protocol:

-

Preparation of the Cell-Free Translation System:

-

Use a commercially available E. coli S30 extract system for in vitro transcription-translation or a purified protein synthesis system (PURE system).

-

The system contains all the necessary components for protein synthesis, including ribosomes, tRNAs, amino acids, and energy sources.

-

-

Preparation of the Reporter Gene:

-

Use a plasmid DNA template encoding a reporter protein, such as luciferase or green fluorescent protein (GFP), under the control of a suitable promoter (e.g., T7).

-

-

Inhibition Assay:

-

Set up reaction mixtures containing the cell-free extract, the reporter plasmid DNA, and varying concentrations of this compound (and appropriate controls, including a no-antibiotic control and a known translation inhibitor like chloramphenicol).

-

Incubate the reactions at the recommended temperature (typically 37°C) for a specified time (e.g., 1-2 hours).

-

-

Quantification of Protein Synthesis:

-

Measure the amount of reporter protein produced.

-

For luciferase, add the appropriate substrate and measure luminescence using a luminometer.

-

For GFP, measure fluorescence using a fluorometer.

-

Calculate the concentration of this compound that inhibits protein synthesis by 50% (IC₅₀).

-

Visualizations

Mechanism of Action at the Ribosome

References

Lankacyclinol A: A Technical Guide to its Anticancer and Antiproliferative Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging anticancer and antiproliferative properties of Lankacyclinol A. This document synthesizes available data on its efficacy, outlines detailed experimental methodologies for its evaluation, and visualizes its potential mechanisms of action through signaling pathway diagrams.

Quantitative Analysis of Antiproliferative Activity

This compound has demonstrated significant antiproliferative activity across a broad range of human cancer cell lines. A synthetic analogue, closely related to this compound, was evaluated by the National Cancer Institute (NCI) against a panel of 57 human tumor cell lines. The compound exhibited growth inhibition of 50% (GI50) values ranging from 0.47 to 5.43 µM, with a mean value of 1.51 µM[1]. This indicates potent and broad-spectrum anticancer activity.

For clarity and comparative analysis, the following table summarizes the reported GI50 values for this this compound-related compound.

| Metric | Value Range (µM) | Mean Value (µM) | Number of Cell Lines |

| Growth Inhibition 50 (GI50) | 0.47 - 5.43 | 1.51 | 57 |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the anticancer properties of this compound, including cell viability, apoptosis, and cell cycle analysis.

Cell Viability and Antiproliferative Assay (MTT Assay)

The antiproliferative activity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from nanomolar to micromolar concentrations) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

The induction of apoptosis by this compound can be quantified using flow cytometry with Annexin V-FITC and propidium iodide (PI) staining.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a defined period (e.g., 24, 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

The effect of this compound on cell cycle progression is analyzed by flow cytometry after staining the cellular DNA with propidium iodide.

Principle: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Culture cells in the presence of this compound at the desired concentrations for a specific duration (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or longer.

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

RNase Treatment and Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically presented as a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.

Mechanism of Action: Signaling Pathways and Visualizations

This compound is believed to exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and cell cycle regulation. The following diagrams, generated using Graphviz (DOT language), illustrate the putative signaling pathways affected by this compound and a typical experimental workflow.

Proposed Signaling Pathways Modulated by this compound

dot

References

Spectroscopic data (NMR, mass spectrometry) of Lankacyclinol A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Lankacyclinol A, a complex polyketide natural product. The information presented is crucial for the verification, synthesis, and further development of this potent antibiotic. This document summarizes the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, details the experimental protocols for their acquisition, and visualizes key structural correlations.

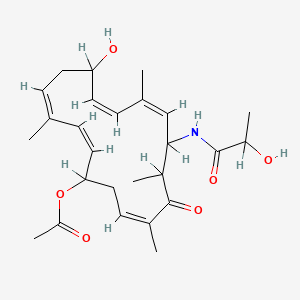

Chemical Structure

This compound is a 17-membered macrocyclic antibiotic belonging to the lankacidin class. Its intricate structure, featuring multiple stereocenters, has been the subject of extensive synthetic and spectroscopic studies. The definitive structure and stereochemistry were confirmed through total synthesis and detailed NMR analysis.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data and high-resolution mass spectrometry (HRMS) data for this compound.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data are essential for the structural elucidation and verification of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Data for this compound

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH), Multiplicity, (J in Hz) |

| 2 | 48.9 | 3.58 (dq, 6.9, 2.3) |

| 3 | 131.5 | 5.62 (dd, 15.5, 8.8) |

| 4 | 125.9 | 5.89 (dd, 15.5, 9.9) |

| 5 | 134.2 | 5.95 (t, 10.8) |

| 6 | 128.4 | 6.42 (t, 11.3) |

| 7 | 132.8 | 5.51 (dd, 15.0, 7.2) |

| 8 | 39.8 | 2.51 (m) |

| 9 | 135.2 | 5.41 (d, 9.9) |

| 10 | 129.7 | 5.68 (dd, 15.2, 8.2) |

| 11 | 130.8 | 5.75 (dd, 15.2, 8.2) |

| 12 | 70.1 | 4.15 (t, 6.4) |

| 13 | 35.1 | 1.68 (m), 1.51 (m) |

| 14 | 28.9 | 1.85 (m), 1.75 (m) |

| 15 | 73.2 | 3.81 (m) |

| 16 | 171.2 | - |

| 17 | 208.1 | - |

| 18 | 53.4 | 3.18 (q, 7.1) |

| 19 (2-Me) | 15.1 | 1.18 (d, 6.9) |

| 20 (8-Me) | 12.5 | 1.71 (s) |

| 21 (18-Me) | 14.9 | 1.12 (d, 7.1) |

| 22 (Lactyl-1') | 175.4 | - |

| 23 (Lactyl-2') | 69.1 | 4.21 (q, 6.8) |

| 24 (Lactyl-3') | 20.8 | 1.35 (d, 6.8) |

| NH | - | 7.35 (d, 8.5) |

Data compiled from synthetic studies and structural elucidation reports.

Mass Spectrometry Data

High-resolution mass spectrometry provides the accurate mass of the molecule, which is critical for determining its elemental composition.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ionization Mode | Adduct | Calculated m/z | Observed m/z | Molecular Formula |

| ESI+ | [M+H]⁺ | 504.2965 | 504.2960 | C₂₇H₄₂NO₈ |

| ESI+ | [M+Na]⁺ | 526.2784 | 526.2779 | C₂₇H₄₁NNaO₈ |

ESI = Electrospray Ionization

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound, based on common practices in natural product chemistry.

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity, given the complexity of the molecule.

-

Sample Preparation: this compound is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). A concentration of 5-10 mg in 0.5 mL of solvent is generally sufficient.

-

¹H NMR: Standard one-dimensional proton NMR spectra are acquired to determine chemical shifts and coupling constants.

-

¹³C NMR: One-dimensional carbon NMR spectra, often proton-decoupled, are acquired to identify the chemical shifts of all carbon atoms.

-

2D NMR: A suite of two-dimensional NMR experiments is crucial for the complete structural assignment. These include:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assembling the molecular framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry through space correlations between protons.

-

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is typically used.

-

Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) is prepared.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and data is acquired in positive ion mode to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts. The high resolution and mass accuracy of the instrument allow for the confident determination of the elemental composition.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and key structural correlations for this compound.

An In-depth Technical Guide to the Natural Analogs and Derivatives of Lankacyclinol A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lankacyclinol A and its naturally occurring analogs and derivatives. This document details their biological activities, mechanisms of action, and relevant experimental protocols, aiming to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and oncology.

Introduction to this compound and the Lankacidin Family

This compound belongs to the lankacidin class of polyketide antibiotics, which are produced by various Streptomyces species, most notably Streptomyces rochei.[1][2] These compounds are characterized by a complex macrocyclic structure, often featuring a 17-membered ring.[3][4] The lankacidin family has garnered significant interest due to its potent antimicrobial activity, particularly against Gram-positive bacteria, and emerging evidence of its anticancer properties.[1][5]

The core structure of lankacidins is prone to chemical instability, which has posed challenges for their therapeutic development. However, this reactivity also gives rise to a variety of naturally occurring analogs with distinct structural features and biological profiles. This guide will focus on this compound and its close natural relatives, providing a comparative analysis of their bioactivities.

Natural Analogs and Derivatives

The primary natural analogs of this compound are other members of the lankacidin family, each with unique structural modifications. These include:

-

Lankacidin C: A well-studied member of the family, often used as a reference compound.

-

Lankacidinol: A closely related analog.

-

2,18-seco-Lankacidinol A and B: Acyclic variants that lack the C2-C18 bond, representing a different structural scaffold.[3]

-

iso-Lankacidinol: A stereoisomer of lankacidinol.[1]

The structural diversity within this family provides a valuable platform for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Biological Activity

The lankacidin class of compounds exhibits a range of biological activities, primarily antimicrobial and cytotoxic.

Antimicrobial Activity

Lankacidins are potent inhibitors of bacterial growth, particularly against Gram-positive organisms.[1] Their mechanism of action involves the inhibition of protein synthesis by binding to the bacterial ribosome.[1][3]

Table 1: Minimum Inhibitory Concentrations (MIC) of Lankacidin Analogs against Selected Bacterial Strains

| Compound | Staphylococcus aureus (μg/mL) | Bacillus subtilis (μg/mL) | Micrococcus luteus (μg/mL) | Haemophilus influenzae (μg/mL) |

| This compound | Data not available | Data not available | Data not available | Data not available |

| Lankacidin C | Data not available | Data not available | Data not available | Data not available |

| Lankacidinol | Data not available | Data not available | Data not available | Data not available |

| 2,18-seco-Lankacidinol B | >64[3] | >64[3] | Data not available | 32[1] |

| iso-Lankacidinol | Data not available | Data not available | Data not available | Data not available |

Note: Data for many of the natural analogs against a standardized panel of bacteria is limited in the public domain. The available data for 2,18-seco-Lankacidinol B suggests that the macrocyclic ring or the pyruvamide sidechain may be crucial for potent antimicrobial activity.[1]

Cytotoxic Activity

Several lankacidin derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4] The proposed mechanism for this activity is the stabilization of microtubules, similar to the action of paclitaxel.

Table 2: Half-maximal Inhibitory Concentrations (IC50) of Lankacidin Analogs against Human Cancer Cell Lines

| Compound | HeLa (Cervical Cancer) (μM) | T47D (Breast Cancer) (μM) | A549 (Lung Cancer) (μM) | PC-3 (Prostate Cancer) (μM) |

| This compound | Data not available | Data not available | Data not available | Data not available |

| Lankacidin C | 223.5 (at 96h) | Data not available | Data not available | Data not available |

| Lankacidinol | Data not available | Data not available | Data not available | Data not available |

| 2,18-seco-Lankacidinol A | Data not available | Data not available | Reported activity[4] | Reported activity[4] |

| 2,18-seco-Lankacidinol B | Data not available | Data not available | Reported activity[4] | Reported activity[4] |

| iso-Lankacidinol | Data not available | Data not available | Data not available | Data not available |

Mechanisms of Action

The dual activities of lankacidins stem from their interaction with distinct cellular targets.

Antibacterial Mechanism: Ribosome Inhibition

Lankacidins exert their antibacterial effect by targeting the bacterial ribosome, a key component of protein synthesis. Specifically, they bind to the peptidyl transferase center (PTC) on the 50S subunit. This binding event sterically hinders the accommodation of aminoacyl-tRNAs at the A-site, thereby inhibiting peptide bond formation and halting protein elongation.

Anticancer Mechanism: Microtubule Stabilization

The cytotoxic activity of lankacidins against cancer cells is attributed to their ability to interfere with microtubule dynamics. Similar to the well-known anticancer drug paclitaxel, lankacidins are thought to bind to β-tubulin, promoting the polymerization of tubulin into stable microtubules and inhibiting their depolymerization. This disruption of the dynamic instability of microtubules leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of lankacidin analogs.

Isolation and Purification of Lankacidins from Streptomyces rochei

This protocol outlines a general procedure for the extraction and purification of lankacidins. Optimization may be required based on the specific strain and culture conditions.

Protocol:

-

Fermentation: Inoculate a suitable production medium with a seed culture of Streptomyces rochei. Incubate at 28-30°C with shaking for 5-7 days.

-

Extraction:

-

Separate the culture broth into supernatant and mycelial cake by centrifugation.

-

Adjust the pH of the supernatant to 7.0 and extract three times with an equal volume of ethyl acetate.

-

Combine the organic layers and concentrate under reduced pressure to obtain a crude extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

-

Monitor the fractions by thin-layer chromatography (TLC) and pool fractions containing compounds of interest.

-

Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column to isolate individual lankacidin analogs.

-

-

Structure Elucidation: Confirm the identity and purity of the isolated compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the general guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate.

-

Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

-

MTT Assay for Cytotoxicity (IC50) Determination

This colorimetric assay measures cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Cell Seeding:

-

Seed the desired cancer cell line into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

IC50 Calculation:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability, determined by plotting a dose-response curve.

-

Conclusion

This compound and its natural analogs represent a promising class of natural products with dual antimicrobial and anticancer potential. Their distinct mechanisms of action make them attractive candidates for further investigation and development. This technical guide provides a foundational resource for researchers, summarizing the current knowledge on their biological activities and providing detailed experimental protocols to facilitate future studies. Further research is warranted to fully elucidate the structure-activity relationships within the lankacidin family and to explore their therapeutic potential in preclinical and clinical settings.

References

- 1. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and characterization of linear plasmids from lankacidin-producing Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. banglajol.info [banglajol.info]

- 5. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

Lankacyclinol A: A Technical Guide to Ribosome Target Identification and Binding Site Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lankacyclinol A belongs to the lankacidin family of polyketide antibiotics produced by Streptomyces species. While research has established that lankacidins as a class target the bacterial ribosome, leading to the inhibition of protein synthesis, specific details regarding the direct interaction of this compound with the ribosome remain an area of active investigation. This technical guide synthesizes the current understanding of the lankacidin class of antibiotics and outlines the established methodologies for the precise identification of this compound's ribosomal target and the characterization of its binding site. The protocols and data presented herein are based on established techniques for analyzing ribosome-targeting antibiotics and provide a framework for the investigation of this compound.

Target Identification: The Bacterial Ribosome

The primary molecular target of the lankacidin class of antibiotics is the bacterial ribosome, the cellular machinery responsible for protein synthesis. Evidence strongly suggests that these compounds, including by extension this compound, exert their antibacterial effect by interfering with the peptidyl transferase center (PTC) on the large ribosomal subunit (50S in bacteria)[1]. The PTC is a critical active site responsible for catalyzing peptide bond formation, a fundamental step in protein elongation. Inhibition of this center leads to a cessation of protein synthesis and ultimately, bacterial cell death.

The general workflow for identifying and validating the ribosomal target of a novel antibiotic like this compound is a multi-step process.

Quantitative Analysis of Ribosomal Inhibition

To quantify the inhibitory effect of this compound on ribosomal function, a series of biochemical and microbiological assays would be employed. The data below is representative of typical results expected for a potent ribosome inhibitor.

| Assay Type | Organism/System | Parameter | This compound (Hypothetical Value) | Reference Compound (e.g., Lankacidin C) |

| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | MIC90 (µg/mL) | 0.5 | 0.25 |

| Streptococcus pneumoniae | MIC90 (µg/mL) | 1.0 | 0.5 | |

| Escherichia coli (WT) | MIC90 (µg/mL) | >64 | >64 | |

| Escherichia coli (AcrAB-TolC deficient) | MIC90 (µg/mL) | 16 | 8 | |

| In Vitro Translation (IVT) Inhibition | E. coli S30 extract | IC50 (µM) | 2.5 | 1.2 |

| PURE system | IC50 (µM) | 1.8 | 0.9 | |

| Ribosome Binding Affinity | E. coli 70S Ribosomes | Kd (nM) | 150 | 75 |

Table 1: Hypothetical Quantitative Data for this compound

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's interaction with the ribosome.

In Vitro Translation (IVT) Inhibition Assay

This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Principle: A DNA or mRNA template encoding a reporter protein (e.g., luciferase or a fluorescent protein) is added to a cell-free extract containing all the necessary components for transcription and translation. The amount of synthesized protein is quantified in the presence and absence of the inhibitor.

Protocol:

-

Preparation of Cell-Free Extract:

-

E. coli S30 extract is prepared from a logarithmically growing culture. Cells are harvested, washed, and lysed by high pressure.

-

The lysate is centrifuged to remove cell debris, and the supernatant (S30 extract) is collected and pre-incubated to degrade endogenous mRNA and amino acids.

-

-

IVT Reaction Setup:

-

Reactions are set up in microplate format. Each well contains the S30 extract, a buffer system with amino acids, energy sources (ATP, GTP), and the DNA/mRNA template.

-

This compound is added at varying concentrations. A no-drug control (DMSO vehicle) and a positive control inhibitor (e.g., chloramphenicol) are included.

-

-

Incubation: The reaction plate is incubated at 37°C for 1-2 hours to allow for protein synthesis.

-

Quantification:

-

For luciferase reporters, a luciferin substrate is added, and luminescence is measured using a luminometer.

-

For fluorescent reporters, fluorescence is measured at the appropriate excitation and emission wavelengths.

-

-

Data Analysis: The percentage of inhibition is calculated relative to the no-drug control, and the IC50 value is determined by fitting the data to a dose-response curve.

Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-Lankacyclinol A Complex

Cryo-EM enables the visualization of the antibiotic bound to the ribosome at near-atomic resolution.

Principle: A purified solution of the ribosome-Lankacyclinol A complex is rapidly frozen in a thin layer of vitreous ice. A transmission electron microscope is used to acquire a large number of images of individual ribosome particles in different orientations. These images are then computationally processed to reconstruct a 3D model of the complex.

Protocol:

-

Complex Formation:

-

Highly purified 70S ribosomes from a suitable bacterial species (e.g., Thermus thermophilus or Escherichia coli) are incubated with a molar excess of this compound.

-

-

Grid Preparation:

-

A small volume of the complex solution is applied to an EM grid.

-

The grid is blotted to create a thin film and then plunge-frozen in liquid ethane using a vitrification robot.

-

-

Data Collection:

-

The frozen grid is loaded into a cryo-electron microscope.

-

Automated data collection is performed to acquire thousands of images (micrographs).

-

-

Image Processing and 3D Reconstruction:

-

Individual particle images are picked from the micrographs.

-

The particles are classified and aligned to generate 2D class averages.

-

A 3D reconstruction is generated and refined to high resolution.

-

-

Model Building and Analysis:

-

An atomic model of the ribosome is fitted into the EM density map.

-

The density corresponding to this compound is identified, and the molecule is modeled into the binding pocket.

-

The interactions between this compound and the ribosomal RNA and proteins are analyzed.

-

Chemical Footprinting

This technique identifies the specific nucleotides of the ribosomal RNA (rRNA) that are in close proximity to the bound antibiotic.

Principle: The ribosome-antibiotic complex is treated with a chemical probe that modifies accessible rRNA bases. The binding of the antibiotic protects the nucleotides in its binding pocket from modification. The modified sites are then identified by primer extension analysis.

Protocol:

-

Complex Formation: 70S ribosomes are incubated with or without this compound.

-

Chemical Probing:

-

The complexes are treated with a chemical probe, such as dimethyl sulfate (DMS), which methylates the N1 of adenine and N3 of cytosine.

-

-

RNA Extraction: The ribosomal RNA is extracted and purified.

-

Primer Extension:

-

A radiolabeled or fluorescently labeled DNA primer complementary to a region downstream of the expected binding site is annealed to the rRNA.

-

Reverse transcriptase is used to synthesize a cDNA copy of the rRNA. The enzyme will stop at the modified bases.

-

-

Analysis:

-

The cDNA products are separated by gel electrophoresis.

-

A decrease in the intensity of a band in the this compound-treated sample compared to the control indicates that the corresponding nucleotide is protected by the antibiotic.

-

Binding Site on the Ribosome

Based on studies of related lankacidin antibiotics, this compound is expected to bind within the peptidyl transferase center (PTC) located in the large (50S) ribosomal subunit. The PTC is a highly conserved region of the 23S rRNA. The binding of this compound in this pocket would sterically hinder the proper positioning of the aminoacyl-tRNA in the A-site, thereby preventing peptide bond formation.

High-resolution structural data from cryo-EM would be essential to precisely delineate the binding pocket and identify the specific interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the nucleotides of the 23S rRNA.

Mechanism of Action

The proposed mechanism of action for this compound, consistent with other PTC-targeting antibiotics, involves the inhibition of the elongation step of protein synthesis.

Conclusion

While direct experimental data for this compound is currently limited, its structural similarity to other lankacidin antibiotics provides a strong basis for hypothesizing its mechanism of action and ribosomal binding site. The experimental framework outlined in this guide, employing a combination of biochemical assays and high-resolution structural biology, will be instrumental in definitively characterizing the interaction of this compound with the bacterial ribosome. Such detailed understanding is critical for the future development of this and related compounds as potential therapeutic agents.

References

Methodological & Application

Stereoselective Synthesis of Lankacyclinol A: An Application of the Evans Aldol Reaction

Researchers have successfully employed the Evans aldol reaction as a key stereoselective step in the total synthesis of Lankacyclinol A, a complex polyketide natural product. This powerful method allows for the precise control of stereochemistry at crucial positions within the molecule, paving the way for the efficient construction of this medicinally relevant compound.

The Evans aldol reaction utilizes a chiral auxiliary, typically an oxazolidinone, to direct the diastereoselective addition of an enolate to an aldehyde. This reaction proceeds through a highly organized, chair-like transition state, which effectively shields one face of the enolate, leading to the preferential formation of one diastereomer. This high degree of stereocontrol is essential for the synthesis of complex molecules with multiple stereocenters like this compound.

Two prominent research groups, led by David R. Williams and Ran Hong, have published total syntheses of this compound, both featuring the Evans aldol reaction as a cornerstone of their strategy. While both groups successfully leveraged this reaction, their specific approaches and chosen fragments differed, showcasing the versatility of this synthetic tool.

Experimental Protocols

Detailed experimental procedures from the total syntheses of this compound provide valuable insights for researchers aiming to apply this methodology. Below are protocols derived from the key publications.

Protocol 1: Evans Aldol Reaction in the Williams Synthesis (Conceptual)

In their seminal total synthesis, the Williams group utilized an Evans aldol reaction to establish the stereochemistry of a key fragment. While the specific experimental details from the original publication are not fully available, a general procedure for a representative Evans aldol reaction is as follows:

Materials:

-

N-Acyloxazolidinone (1.0 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Dibutylboron Triflate (Bu₂BOTf) (1.1 equiv)

-

Triethylamine (Et₃N) (1.2 equiv)

-

Aldehyde fragment (1.2 equiv)

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of the N-acyloxazolidinone in anhydrous dichloromethane is cooled to 0 °C.

-

Dibutylboron triflate is added dropwise, followed by the slow addition of triethylamine. The mixture is stirred at 0 °C for 30 minutes to facilitate the formation of the boron enolate.

-

The reaction is then cooled to -78 °C, and the aldehyde fragment, dissolved in dichloromethane, is added slowly.

-

The reaction mixture is stirred at -78 °C for 2-3 hours and then allowed to warm to 0 °C over 1 hour.

-

The reaction is quenched by the addition of methanol, followed by saturated aqueous sodium bicarbonate and brine.

-

The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield the desired aldol adduct.

Protocol 2: Evans Aldol Reaction in the Hong Synthesis

The Hong group employed a biomimetic approach where a late-stage Evans aldol reaction was used to construct a key δ-lactone intermediate.[1]

Materials:

-

β-Keto imide precursor (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hexamethyldisilazide (NaHMDS) (1.1 equiv)

-

Aldehyde fragment (1.2 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the β-keto imide precursor in anhydrous THF at -78 °C is added sodium hexamethyldisilazide dropwise. The mixture is stirred for 30 minutes at this temperature.

-

The aldehyde fragment is then added to the reaction mixture.

-

The reaction is stirred at -78 °C until completion, as monitored by thin-layer chromatography.

-

The reaction is quenched with saturated aqueous ammonium chloride.

-

The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The resulting crude product is purified by flash column chromatography.

Quantitative Data

The efficiency and stereoselectivity of the Evans aldol reaction are critical for the overall success of the synthesis. The following table summarizes the key quantitative data from the reported syntheses.

| Synthesis Fragment | N-Acyloxazolidinone | Aldehyde | Lewis Acid / Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| Williams Synthesis | (4R,5S)-4-methyl-5-phenyl-3-propionyl-oxazolidin-2-one (Conceptual) | C10-C17 Aldehyde Fragment (Conceptual) | Bu₂BOTf / Et₃N | CH₂Cl₂ | -78 to 0 | 4 | >85 (Typical) | >95:5 (Typical) | Conceptual |

| Hong Synthesis | β-Keto Imide Precursor | C1-C9 Aldehyde Fragment | NaHMDS | THF | -78 | 1 | 75 | >20:1 | [1] |

Synthetic Workflow and Signaling Pathway

The Evans aldol reaction is a pivotal step in the convergent synthesis of this compound. The overall workflow involves the preparation of two or more complex fragments, which are then coupled together. The Evans aldol reaction is typically employed in the synthesis of one of these key fragments to install the desired stereocenters with high fidelity.

References

Application Note: High-Throughput In Vitro Translation (IVT) Assay for Determining the Activity of Lankacyclinol A

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

Lankacyclinol A belongs to the lankacidin class of polyketide antibiotics produced by Streptomyces species. These antibiotics are known to inhibit bacterial protein synthesis, a fundamental process for bacterial viability, making them attractive candidates for antimicrobial drug development. Structural and biochemical studies have revealed that lankacidins bind to the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome.[1][2] By binding to this critical site, they interfere with peptide bond formation, thereby halting protein elongation and leading to bacterial growth inhibition.[1]

This application note provides a detailed protocol for a robust and high-throughput in vitro translation (IVT) assay to quantitatively determine the inhibitory activity of this compound on bacterial protein synthesis. The assay utilizes a prokaryotic cell-free expression system, typically an E. coli S30 extract, which contains all the necessary machinery for translation (ribosomes, tRNAs, initiation, elongation, and termination factors).[3] A reporter gene, such as Firefly Luciferase, is transcribed and translated in this system. The amount of functional luciferase produced is directly proportional to the efficiency of translation. By introducing this compound at varying concentrations, its effect on translation can be measured as a decrease in luminescence. This allows for the determination of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC₅₀).[4][5]

This compound Mechanism of Action

This compound targets the bacterial 70S ribosome, a complex composed of a large (50S) and a small (30S) subunit. The ribosome moves along messenger RNA (mRNA), translating the genetic code into protein. The 50S subunit contains the Peptidyl Transferase Center (PTC), the active site responsible for catalyzing the formation of peptide bonds between amino acids. This compound binds within the PTC, sterically hindering the proper positioning of aminoacyl-tRNAs and inhibiting the peptidyl transfer reaction, which effectively stops protein synthesis.

Caption: Mechanism of this compound inhibiting the bacterial ribosome.

Materials and Reagents

-

IVT System: Prokaryotic IVT Kit (e.g., PURExpress® In Vitro Protein Synthesis Kit, New England Biolabs; or an E. coli S30 Extract System).

-

Reporter Plasmid: A plasmid containing a T7 promoter upstream of a reporter gene (e.g., Firefly Luciferase or Green Fluorescent Protein). Ensure the plasmid has a strong ribosome binding site (RBS).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

-

Control Antibiotic: Chloramphenicol (optional, as a positive control for translation inhibition).

-

Detection Reagent: Luciferase Assay System (e.g., Promega), if using a luciferase reporter.

-

Microplate: Opaque, white 96-well or 384-well microplate for luminescence assays.

-

General Lab Equipment: Pipettes, nuclease-free water, nuclease-free microcentrifuge tubes, incubator or PCR machine capable of maintaining 37°C, luminometer.

Experimental Protocol

The following protocol is a general guideline and should be optimized based on the specific IVT kit and reagents used.

Reagent Preparation

-

This compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilutions: Perform serial dilutions of the this compound stock solution in the same solvent (DMSO) to create a range of concentrations for testing (e.g., from 10 mM down to 10 nM). This will be the compound plate. The final concentration of DMSO in the reaction should not exceed 1-2% to avoid inhibiting the translation reaction.

-

Reporter Plasmid: Dilute the reporter plasmid DNA to a working concentration of 50-100 ng/µL in nuclease-free water.

-

IVT Master Mix: Thaw the IVT kit components on ice. Prepare a master mix containing the cell-free extract, reaction buffer, and amino acids according to the manufacturer's instructions. Keep the master mix on ice.

IVT Reaction Setup

Perform all steps on ice to prevent premature reaction start.

-

Master Mix Distribution: Add the reporter plasmid DNA to the IVT Master Mix to a final concentration of 2-5 ng/µL. Mix gently and aliquot the required volume (e.g., 9.5 µL per well) into the wells of a pre-chilled 96-well plate.

-

Compound Addition: Add 0.5 µL of the this compound serial dilutions to the respective wells.

-

Negative Control (100% Activity): Add 0.5 µL of pure DMSO.

-

Positive Control (Inhibition): Add 0.5 µL of a known inhibitor like Chloramphenicol (final concentration ~100 µM).

-

Blank (Background): A reaction with no DNA template.

-

-

Final Volume: The final reaction volume should be as per the kit's recommendation (e.g., 10 µL).

Incubation

-

Seal the plate to prevent evaporation.

-

Centrifuge the plate briefly (e.g., 300 x g for 1 minute) to collect the reaction components at the bottom of the wells.

-

Incubate the plate at 37°C for 1-2 hours in a plate incubator or thermocycler.

Signal Detection (Luciferase Assay)

-

Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

-

Prepare the luciferase substrate according to the manufacturer's protocol.

-

Add the Luciferase Assay Reagent to each well (e.g., 50 µL).

-